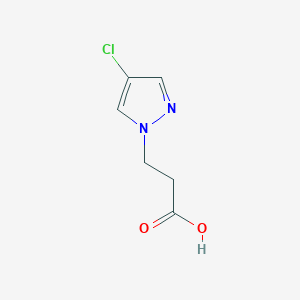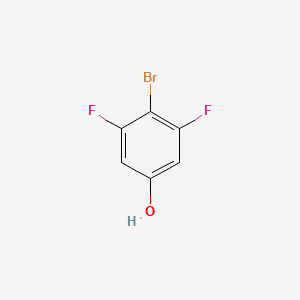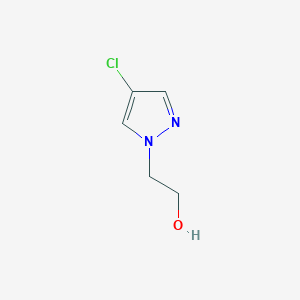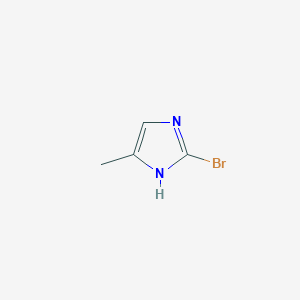
3-(4-Chlor-1H-pyrazol-1-yl)propansäure
Übersicht
Beschreibung
3-(4-chloro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom at the 4-position and a propanoic acid group at the 3-position.
Wissenschaftliche Forschungsanwendungen
3-(4-chloro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that the compound may interfere with the life cycle of the leishmania and plasmodium parasites .
Pharmacokinetics
The molecular weight of the compound is 18861 , which suggests that it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit these effects .
Biochemische Analyse
Biochemical Properties
3-(4-chloro-1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent disruption of normal nerve impulse transmission . Additionally, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid has been shown to interact with reactive oxygen species (ROS), influencing oxidative stress pathways and affecting cellular redox balance .
Cellular Effects
3-(4-chloro-1H-pyrazol-1-yl)propanoic acid exerts various effects on different types of cells and cellular processes. In neuronal cells, the compound’s inhibition of acetylcholinesterase leads to altered neurotransmission and potential neurotoxicity . In other cell types, such as hepatocytes, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis . Furthermore, the compound affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid involves several key processes. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This binding interaction is primarily mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid influences gene expression by modulating transcription factors and signaling pathways involved in oxidative stress and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid has been shown to induce oxidative stress and apoptosis in various cell types . In in vitro studies, the compound’s effects on cellular function are time-dependent, with prolonged exposure leading to more pronounced changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects acetylcholinesterase activity . At higher doses, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid can induce neurotoxicity, oxidative stress, and apoptosis . Threshold effects have been observed, with certain dosages leading to significant changes in cellular function and overall health of the animals . Toxic or adverse effects at high doses include impaired motor function, behavioral changes, and reduced survival rates .
Metabolic Pathways
3-(4-chloro-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the compound’s metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, some of which may retain biological activity . Additionally, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid affects metabolic flux by altering the levels of key intermediates and influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . It has been observed to accumulate in certain tissues, such as the liver and brain, where it exerts its biochemical effects . The localization and accumulation of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid are influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules and influences cellular processes . Targeting signals and post-translational modifications may direct 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid to specific compartments or organelles . The compound’s activity and function are modulated by its subcellular localization, with different effects observed in different cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazole with acrylonitrile followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chloro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Condensation: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Substitution: 4-amino-1H-pyrazol-1-yl)propanoic acid.
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Condensation: Esters or amides of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid.
Eigenschaften
IUPAC Name |
3-(4-chloropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKQKQVXRVGXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426995 | |
| Record name | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913839-78-8 | |
| Record name | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)


![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)



![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)






